4-cyclopropoxypiperidine
Description
Context and Significance within Piperidine (B6355638) Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the realm of medicinal chemistry and drug discovery. mdpi.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize pharmacological activity. Piperidine derivatives are integral components of numerous approved drugs, exhibiting a wide array of biological activities, including analgesic, antipsychotic, antihistaminic, and anti-cancer effects. acs.orgresearchgate.net The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to be precisely oriented in space to interact with biological targets such as receptors and enzymes.
Within this broad and significant class of compounds, 4-substituted piperidines are of particular interest. The 4-position of the piperidine ring offers a key vector for chemical modification, allowing for the introduction of various functional groups that can profoundly influence a molecule's properties without sterically hindering the crucial nitrogen atom, which is often involved in key binding interactions or salt formation. The introduction of an alkoxy group at this position, creating a 4-alkoxypiperidine, has been a strategy employed in medicinal chemistry for decades. nih.gov These ether linkages can enhance metabolic stability compared to more labile ester groups and can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity. nih.govacs.org
Historical Trajectories and Milestones in 4-Cyclopropoxypiperidine Research
The exploration of 4-alkoxypiperidines as pharmacologically relevant structures has been ongoing since at least the 1960s. Early research focused on their relationship to analgesic compounds like pethidine, investigating how modifications to the 4-position substituent influenced activity. nih.govchemicalbook.com These foundational studies established the importance of the 4-alkoxy-piperidine scaffold.
The deliberate use of the cyclopropyl (B3062369) group as a tool to enhance drug properties gained significant traction in the latter half of the 20th century. Chemists recognized that its unique structural and electronic nature could confer advantages over simple alkyl groups. The synthesis of molecules incorporating cyclopropyl moieties became more common as new synthetic methods were developed. mdpi.com
The key milestone for a compound like this compound is often not a standalone discovery but its incorporation into a patented, biologically active molecule. For instance, the design of HIV-1 protease inhibitors and other complex therapeutic agents often involves the synthesis of a wide array of intermediates, including functionalized piperidines. plos.org The value of this compound lies in its utility as a ready-made fragment that allows medicinal chemists to efficiently construct novel drug candidates that combine the piperidine core with a metabolically stable cyclopropoxy group.
Chemical Compound Data
| Compound Name | Molecular Formula | Structure |
| This compound | C₈H₁₅NO | |
| This compound hydrochloride | C₈H₁₆ClNO | |
| Pethidine | C₁₅H₂₁NO₂ |
Structure
3D Structure
Properties
CAS No. |
1147181-37-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-cyclopropyloxypiperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2 |
InChI Key |
PHWYYJLLFOKERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Cyclopropoxypiperidine
Established Synthetic Routes to 4-Cyclopropoxypiperidine
The most common and established methods for synthesizing this compound rely on building upon commercially available or readily accessible piperidine (B6355638) precursors. These routes typically involve a two-stage process: the formation of the cyclopropyl (B3062369) ether linkage and the removal of a protecting group.
Precursor-Based Synthesis and Deprotection Strategies
The synthesis of this compound generally commences from a protected form of 4-hydroxypiperidine (B117109). The most frequently used precursor is N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate). beilstein-journals.orgbeilstein-journals.org This starting material is favored due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various reaction conditions and its straightforward removal. N-Boc-4-hydroxypiperidine can be prepared from 4-piperidone by reduction followed by protection of the nitrogen atom. sarchemlabs.com
The key transformation is the O-alkylation of the hydroxyl group with a cyclopropyl electrophile, a reaction that falls under the general category of the Williamson ether synthesis. youtube.com In this step, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a cyclopropyl halide, such as cyclopropyl bromide, to form the desired N-Boc-4-cyclopropoxypiperidine intermediate.
Following the successful formation of the ether bond, the final step is the deprotection of the piperidine nitrogen. The Boc group is acid-labile and is typically removed under acidic conditions. rsc.org Common reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol. researchgate.netnih.govnih.gov This step yields the final target compound, this compound, often as a hydrochloride salt.
Protection/Starting Material: Begin with N-Boc-4-hydroxypiperidine.
Alkoxide Formation: Treatment with a strong base (e.g., sodium hydride).
O-Alkylation (Williamson Ether Synthesis): Reaction with a cyclopropyl halide.
Deprotection: Removal of the Boc group with a strong acid to yield this compound.
Optimized Reaction Conditions and Yield Enhancements
Base and Solvent Selection: The choice of base and solvent is paramount. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed. rsc.org The reaction is best performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation of the base and enhance the nucleophilicity of the resulting alkoxide. youtube.comrsc.org
Temperature and Catalysis: The reaction temperature can influence the rate, with moderate heating often being beneficial. However, excessively high temperatures can lead to side reactions. rsc.org To accelerate the reaction under milder conditions, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), can be utilized. nih.gov These catalysts facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the reaction occurs. Furthermore, microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields. nih.gov
The table below summarizes key parameters for optimizing the synthesis.
| Parameter | Condition | Rationale/Effect | Citation |
|---|---|---|---|
| Base | Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu) | Strong, non-nucleophilic bases that efficiently generate the alkoxide. | rsc.org |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents enhance alkoxide nucleophilicity. | rsc.org |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Improves reaction rate by facilitating reactant transfer between phases. | nih.gov |
| Energy Source | Microwave Irradiation | Significantly reduces reaction time and can improve yield. | nih.gov |
| Leaving Group | Iodide > Bromide > Chloride | Better leaving groups accelerate the SN2 reaction. | youtube.com |
Advanced Synthetic Approaches and Methodological Developments
Beyond the established precursor-based routes, advanced synthetic methodologies focus on constructing the piperidine ring itself with the desired substitution pattern, often with high stereocontrol.
Stereoselective and Enantioselective Synthesis of Chiral Analogues
The synthesis of specific stereoisomers of substituted piperidines is of great interest in medicinal chemistry. For analogues of this compound containing additional chiral centers, enantioselective methods are crucial. A key strategy involves the asymmetric synthesis of the chiral 4-hydroxypiperidine precursor. Biocatalytic ketone reduction using carbonyl reductase enzymes has proven effective for the stereoselective synthesis of chiral 3-substituted-4-hydroxypiperidines from their corresponding piperidone precursors. This approach can yield products with high enantiomeric excess, providing access to all four possible stereoisomers by selecting the appropriate enzyme and substrate configuration. nih.gov The resulting enantiopure N-Boc-4-hydroxypiperidine analogue can then be converted to the corresponding chiral this compound derivative using the established Williamson ether synthesis.
Metal-Catalyzed Reactions in Piperidine Ring Formation
Transition metal catalysis offers powerful and versatile methods for C-C, C-N, and C-O bond formation. Palladium-catalyzed cross-coupling reactions, analogous to the well-known Buchwald-Hartwig amination, have been developed for C-O bond formation and can be applied to the synthesis of alkyl aryl ethers and, by extension, could be adapted for the synthesis of compounds like this compound. magtech.com.cnnih.govresearchgate.net These reactions can operate under mild conditions with broad substrate scope.
Additionally, rhodium-catalyzed reactions have been employed for the direct, site-selective C-H functionalization of the piperidine ring. nih.gov By choosing the appropriate catalyst and nitrogen protecting group (e.g., Boc or Brosyl), it is possible to direct the insertion of a carbene to a specific position (C-2, C-3, or C-4) on the piperidine scaffold with high regio- and stereoselectivity. This allows for the late-stage introduction of functional groups, providing an alternative route to substituted piperidine analogues.
The table below presents examples of metal-catalyzed reactions relevant to piperidine synthesis.
| Metal Catalyst | Reaction Type | Application in Piperidine Synthesis | Citation |
|---|---|---|---|
| Palladium (Pd) | C-O Cross-Coupling | Formation of the ether bond between the piperidine alcohol and a coupling partner. | beilstein-journals.orgnih.gov |
| Rhodium (Rh) | C-H Functionalization/Insertion | Direct, site-selective introduction of substituents onto the piperidine ring. | nih.gov |
| Iridium (Ir) | Cyclocondensation | Stereoselective formation of disubstituted piperidines from amino alcohols and aldehydes. | nih.gov |
| Copper (Cu) | Multicomponent Reactions | Used in one-pot syntheses to construct complex heterocyclic systems including quinolines and pyridines. | frontiersin.org |
Intramolecular Cyclization Strategies for Piperidine Scaffolds
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with defined stereochemistry. The aza-Prins cyclization is a notable example, involving the acid-catalyzed reaction between a homoallylic amine and an aldehyde. researchgate.netorganic-chemistry.org This reaction proceeds through a cyclic N-acyliminium ion intermediate, which is then trapped by the internal alkene to form the six-membered piperidine ring. This method allows for the highly diastereoselective synthesis of cis-4-hydroxypiperidines, which are direct precursors for this compound. rsc.orgrsc.org The reaction can be promoted by various acids, including Lewis acids and even strong organic acids like acetic acid, offering a metal-free approach to the piperidine core. rsc.org This strategy is particularly valuable for creating complex, fused piperidine systems in a single, efficient step. nih.gov
Derivatization Strategies for this compound
The unique structure of this compound, featuring a secondary amine within a piperidine ring and a strained cyclopropoxy group, allows for a range of chemical modifications. These transformations enable the tuning of its physicochemical properties and the introduction of diverse functional groups, making it a valuable synthon for constructing more complex molecules.
Functionalization at the Piperidine Nitrogen: Amide and Quaternary Ammonium Salt Formation
The secondary amine of the piperidine ring is a primary site for functionalization. Standard synthetic protocols can be readily applied to introduce a wide array of substituents at this position, primarily through the formation of amide bonds and quaternary ammonium salts.
Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides and acid anhydrides, yields N-acylpiperidines. libretexts.org This transformation is one of the most common reactions in medicinal chemistry for linking molecular fragments. hepatochem.com The process typically involves a condensation reaction, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) when starting from a carboxylic acid. hepatochem.com These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the piperidine nitrogen. hepatochem.com Alternatively, the direct reaction with a more reactive acyl chloride provides a straightforward route to the corresponding amide. libretexts.org
Table 1: Examples of Amide Formation Reactions with this compound
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| This compound | Acetyl chloride, Triethylamine, Dichloromethane | 1-Acetyl-4-cyclopropoxypiperidine |
| This compound | Benzoyl chloride, Pyridine | 1-Benzoyl-4-cyclopropoxypiperidine |
| This compound | Benzoic acid, DCC, DMAP, Dichloromethane | 1-Benzoyl-4-cyclopropoxypiperidine |
| This compound | 4-Nitrobenzoic acid, HATU, DIPEA, DMF | 1-(4-Nitrobenzoyl)-4-cyclopropoxypiperidine |
Quaternary Ammonium Salt Formation: The piperidine nitrogen can be further alkylated to form a quaternary ammonium salt. quora.com These salts are permanently charged, independent of pH. wikipedia.org The synthesis is typically achieved through exhaustive alkylation, where this compound is treated with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide). quora.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To form a quaternary salt from the secondary amine of this compound, it would first be alkylated to a tertiary amine, which is then further alkylated to the final quaternary ammonium salt. quora.com These compounds have applications as phase-transfer catalysts and have unique biological properties. wikipedia.orgnih.gov
Table 2: Hypothetical Synthesis of Quaternary Ammonium Salts from a this compound Derivative
| Starting Material | Alkylating Agent | Product (Quaternary Ammonium Salt) |
|---|---|---|
| 1-Methyl-4-cyclopropoxypiperidine (Tertiary Amine) | Methyl Iodide (CH₃I) | 1,1-Dimethyl-4-cyclopropoxypiperidine Iodide |
| 1-Ethyl-4-cyclopropoxypiperidine (Tertiary Amine) | Ethyl Bromide (C₂H₅Br) | 1,1-Diethyl-4-cyclopropoxypiperidine Bromide |
| 1-Methyl-4-cyclopropoxypiperidine (Tertiary Amine) | Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-1-methyl-4-cyclopropoxypiperidine Bromide |
Reductive Amination Pathways on the Piperidine Ring
Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. nih.govresearchgate.net For a secondary amine like this compound, this reaction introduces a new alkyl group onto the nitrogen atom. The process involves the reaction of the piperidine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is not typically isolated but is reduced in situ to the corresponding tertiary amine. acsgcipr.org
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and mild, tolerating a wide range of functional groups. google.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. acsgcipr.org This methodology provides a highly efficient and versatile route to a vast array of N-substituted this compound derivatives. organic-chemistry.org
Table 3: Examples of Reductive Amination with this compound
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | Sodium Triacetoxyborohydride | 1-Methyl-4-cyclopropoxypiperidine |
| Acetone | Sodium Cyanoborohydride | 1-Isopropyl-4-cyclopropoxypiperidine |
| Cyclohexanone | H₂, Pd/C | 1-Cyclohexyl-4-cyclopropoxypiperidine |
| Benzaldehyde | Sodium Triacetoxyborohydride | 1-Benzyl-4-cyclopropoxypiperidine |
Transformations Involving the Cyclopropoxy Moiety: Cyclopropane (B1198618) Ring-Opening Reactions
The cyclopropoxy group of this compound is a strained three-membered ring that can undergo ring-opening reactions under specific conditions. These transformations are often catalyzed by Lewis acids or Brønsted acids. uni-regensburg.denih.gov The oxygen atom can act as an electron-donating group, polarizing the adjacent cyclopropane bonds and facilitating their cleavage. Such systems are often referred to as donor-acceptor (D-A) cyclopropanes, where the donor is the cyclopropoxy group and an acceptor group elsewhere on the molecule enhances reactivity. rsc.org
The ring-opening can proceed through different mechanisms, such as an SN1-type pathway leading to a carbocationic intermediate, which is then trapped by a nucleophile. nih.gov This results in the formation of a 1,3-difunctionalized propane (B168953) chain. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the cyclopropane ring, the nature of the catalyst, and the nucleophile used. scispace.comresearchgate.net
Table 4: Representative Cyclopropane Ring-Opening Reactions
| Substrate Type | Reagents/Conditions | General Product Type | Mechanism Highlight |
|---|---|---|---|
| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Yb(OTf)₃), Nucleophile | 1,3-Functionalized Ring-Opened Product | Lewis acid activates the acceptor, facilitating nucleophilic attack and ring-opening. uni-regensburg.de |
| Arylcyclopropane | Brønsted Acid (in HFIP) | Hydroarylated Product | Proceeds via an SN1-type mechanism with a carbocation intermediate. nih.gov |
| Cyclopropylketone | Arene Nucleophile | Linear Ring-Opened Product | Follows a homo-conjugate addition pathway. nih.gov |
Synthesis of Key this compound Structural Analogues and Conjugates
The this compound scaffold serves as a valuable starting point for the synthesis of a wide range of structural analogues and conjugates. These derivatives are often designed to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties.
The synthesis of these complex molecules leverages the reactions described previously. For example, amide coupling or reductive amination can be used to conjugate the this compound moiety to other heterocyclic systems, peptides, or linkers for antibody-drug conjugates (ADCs). ambeed.com The synthesis of analogues might involve modifying the piperidine ring or creating bioisosteric replacements for the cyclopropoxy group. Research in this area often focuses on creating novel compounds for biological evaluation against various targets, such as enzymes or receptors. nih.govmdpi.comsioc-journal.cn
Table 5: Strategies for the Synthesis of this compound Analogues and Conjugates
| Target Molecule Class | Synthetic Strategy | Key Reaction | Example Precursors |
|---|---|---|---|
| Bioactive Conjugates | Coupling to a biologically active carboxylic acid. | Amide Bond Formation | This compound + Ciprofloxacin-3-carboxylic acid |
| N-Arylmethyl Analogues | Reaction with an aromatic aldehyde. | Reductive Amination | This compound + 2-Naphthaldehyde |
| Proline-based Conjugates | Coupling to a proline derivative. | Amide Bond Formation | This compound + Boc-Proline-OH |
| Complex Heterocyclic Systems | Multi-step synthesis incorporating the piperidine scaffold. | Cycloaddition or Condensation Reactions | N-functionalized this compound + Tetrazine derivative beilstein-journals.org |
Advanced Structural Elucidation and Conformational Analysis of 4 Cyclopropoxypiperidine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and conformation of organic compounds in both solution and solid states. google.com For 4-cyclopropoxypiperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of molecules in solution. dectris.com For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the chemical environment of each atom and for determining the preferred conformation of the piperidine (B6355638) ring.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. The position of this equilibrium is influenced by the size and nature of the substituent. The conformational preference of the cyclopropoxy group at the C-4 position can be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts of the piperidine ring protons are particularly sensitive to their axial or equatorial orientation. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The proton on C-4, being attached to the oxygen atom, would appear as a multiplet in the downfield region. The cyclopropyl (B3062369) protons would exhibit a characteristic complex multiplet at a high field.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shift of the C-4 carbon, bonded to the electronegative oxygen atom, would be significantly downfield. The chemical shifts of the C-2/C-6 and C-3/C-5 carbons also provide insight into the ring conformation.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-1 (NH) | Broad singlet, ~2.5-3.5 | - |
| H-2, H-6 (ax) | Multiplet, ~2.6-2.8 | C-2, C-6: ~45-50 |
| H-2, H-6 (eq) | Multiplet, ~3.0-3.2 | |
| H-3, H-5 (ax) | Multiplet, ~1.5-1.7 | C-3, C-5: ~30-35 |
| H-3, H-5 (eq) | Multiplet, ~1.9-2.1 | |
| H-4 | Multiplet, ~3.8-4.0 | C-4: ~70-75 |
| Cyclopropyl CH | Multiplet, ~3.2-3.4 | Cyclopropyl CH: ~55-60 |
| Cyclopropyl CH₂ | Multiplet, ~0.4-0.6 | Cyclopropyl CH₂: ~5-10 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Stereochemical assignment can be further refined using Nuclear Overhauser Effect (NOE) experiments, which can establish through-space proximity between protons and thus help in assigning the relative stereochemistry. googleapis.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rigaku.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the secondary amine (N-H) in the piperidine ring would be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region for sp³ hybridized carbons and slightly above 3000 cm⁻¹ for the sp²-like C-H bonds of the cyclopropane (B1198618) ring. google.com The most characteristic band for the ether linkage (C-O-C) would be a strong absorption in the 1050-1150 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3300 - 3500 | Medium |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| C-H (cyclopropane) | Stretch | 3000 - 3100 | Medium |
| C-O (ether) | Stretch | 1050 - 1150 | Strong |
| N-H | Bend | 1550 - 1650 | Medium |
| C-H | Bend | 1350 - 1480 | Medium |
The absence of a strong absorption band around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing it from piperidone derivatives. beilstein-journals.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₅NO, 141.21 g/mol ). The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve the cleavage of the C-O bond of the ether, loss of the cyclopropyl group, and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of an ethyl group or other fragments from the ring. researchgate.net
Plausible Mass Spectrum Fragments for this compound:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 112 | [C₇H₁₂N]⁺ | Loss of C₂H₃O |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |
| 57 | [C₃H₅O]⁺ | Cyclopropoxy cation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high confidence. chemicalbook.com
X-ray Crystallography and Solid-State Analysis
While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive view of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. Current time information in Bangalore, IN.
Single-Crystal X-ray Diffraction Studies of this compound Derivatives
As no crystal structure for the parent this compound is publicly available, we can infer its likely solid-state structure from studies on closely related piperidine derivatives. For instance, single-crystal X-ray diffraction studies on various N-substituted piperidines consistently show that the piperidine ring adopts a chair conformation in the solid state. researchgate.net The specific puckering parameters of the ring can be determined from the crystallographic data.
For a derivative of this compound, a single-crystal X-ray diffraction study would involve growing a suitable crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern. rigaku.com The analysis would yield the precise three-dimensional coordinates of each atom in the crystal lattice.
Illustrative Crystallographic Data for a Piperidine Derivative (Example: N-Benzyl-4-hydroxypiperidine):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 |
| b (Å) | 5.891 |
| c (Å) | 16.456 |
| β (°) | 108.23 |
| Volume (ų) | 1032.5 |
| Z | 4 |
Note: This data is for an illustrative compound and not this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. google.com In the case of this compound, the secondary amine (N-H) group is a hydrogen bond donor, and the oxygen atom of the cyclopropoxy group and the nitrogen atom itself can act as hydrogen bond acceptors.
Supramolecular Assembly and Polymorphism Investigations
The study of supramolecular assembly in the solid state provides critical insights into the intermolecular interactions that govern the crystal packing of molecules like this compound. While specific crystallographic data for this compound is not extensively available in public databases, the principles of supramolecular chemistry allow for a predictive analysis of its solid-state behavior. The key functionalities of this compound, namely the secondary amine and the ether linkage, are expected to be the primary drivers of its supramolecular assembly.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and chemical compounds. nih.goveuropeanpharmaceuticalreview.comcriver.com Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. nih.goveuropeanpharmaceuticalreview.com A thorough polymorph screening is often essential during drug development to identify the most stable form and to ensure batch-to-batch consistency. criver.comcrystalpharmatech.comresearchgate.net Although specific studies on the polymorphism of this compound are not publicly documented, it is plausible that this compound could exhibit polymorphic behavior due to the conformational flexibility of the piperidine ring and the potential for different hydrogen-bonding motifs. nih.gov The crystallization conditions, such as the choice of solvent and the rate of cooling, would be critical factors in determining which polymorphic form is obtained. researchgate.net
Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Assembly |
| Hydrogen Bonding | N-H (piperidine) | N (piperidine), O (cyclopropoxy) | Formation of chains or networks, defining the primary crystal packing. |
| van der Waals Forces | Alkyl portions | Alkyl portions | Contribution to the overall lattice energy and packing efficiency. |
| Dipole-Dipole Interactions | C-O, C-N bonds | C-O, C-N bonds | Weaker, directional interactions influencing molecular orientation. |
Conformational Analysis of the this compound Ring System
The conformational landscape of the this compound ring system is a crucial determinant of its chemical reactivity and biological activity. The piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgsaskoer.ca
Energetic Landscape and Relative Stability of Conformers
The energetic landscape of this compound is characterized by several potential conformers, with the chair forms being the most stable. psu.eduic.ac.uk For a 4-substituted piperidine, two chair conformers are possible: one with the substituent in an axial position and the other with the substituent in an equatorial position. The relative stability of these conformers is determined by the steric interactions between the substituent and the rest of the ring. uci.edu
Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with the axial hydrogens on the same side of the ring. saskoer.ca In the case of this compound, the cyclopropoxy group's preference for the equatorial position would be expected. The energy difference between the axial and equatorial conformers can be estimated using computational methods. uci.eduresearchgate.net While specific experimental values for this compound are not available, analogous systems suggest a preference for the equatorial conformer.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Key Steric Interactions | Predicted Relative Stability (kcal/mol) |
| Chair 1 | Equatorial | Gauche interactions with C3 and C5 | 0 (most stable) |
| Chair 2 | Axial | 1,3-diaxial interactions with H2ax and H6ax | > 0 |
| Twist-Boat | - | Eclipsing and flagpole interactions | Higher than chair conformers |
Note: The relative stability values are illustrative and based on general principles of conformational analysis. Actual values would require specific experimental or computational determination.
Influence of the Cyclopropoxy Substituent on Piperidine Ring Conformation
The cyclopropoxy substituent at the 4-position influences the piperidine ring conformation primarily through steric effects. The size and shape of the cyclopropoxy group will dictate the energetic penalty of placing it in the axial position. While a cyclopropyl group itself is relatively small, its ether linkage to the piperidine ring adds to its steric bulk.
Computational studies on similar systems have shown that the presence of a cyclopropyl ring can sometimes lead to unexpected conformational preferences due to electronic effects, but for a 4-substituted piperidine, steric hindrance is typically the dominant factor. researchgate.net The preference for the equatorial position of the cyclopropoxy group would lead to a conformational equilibrium that heavily favors the conformer where this group is directed away from the axial hydrogens of the piperidine ring.
Impact of Protonation and Solvent Effects on Conformational Preferences
The conformational preferences of this compound can be significantly altered by changes in the chemical environment, such as protonation and the polarity of the solvent. nih.govd-nb.info
Protonation of the piperidine nitrogen introduces a positive charge and an additional hydrogen atom. nih.govrsc.org This can lead to changes in the electrostatic interactions within the molecule and with the surrounding solvent molecules. nih.govrsc.org In a protonated state, the preference for the equatorial conformer might be further enhanced due to increased steric demand of the -NH2+ group or altered electrostatic interactions. nih.gov Studies on related aminoproline isomers have shown that protonation can reduce the conformational flexibility of the ring. nih.gov
The polarity of the solvent can also influence the conformational equilibrium. nih.govnih.gov In polar solvents, conformers with a larger dipole moment will be preferentially stabilized. nih.govd-nb.info For this compound, the equatorial conformer is likely to have a different dipole moment than the axial conformer. In polar solvents, the solvent molecules can form hydrogen bonds with the N-H group of the piperidine, which can further influence the conformational equilibrium. koreascience.kr For instance, in some substituted piperidines, polar solvents have been shown to stabilize the axial conformer. wikipedia.org A comprehensive understanding of the solvent effects on this compound would necessitate dedicated spectroscopic or computational studies in various solvent environments. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Cyclopropoxypiperidine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular behavior.
The electronic structure of 4-cyclopropoxypiperidine is dictated by the interplay between the piperidine (B6355638) ring and the cyclopropoxy substituent. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can map the distribution of electrons within the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a center for nucleophilic attack. The LUMO, conversely, would likely be distributed across the C-N and C-O bonds, indicating sites susceptible to electrophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Charge distribution analysis reveals the partial positive and negative charges on each atom. The oxygen and nitrogen atoms are expected to carry partial negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would bear partial positive charges. This charge separation creates a molecular dipole moment and influences how the molecule interacts with its environment, including solvents and biological receptors. nih.govescholarship.org Studies on similar alkoxy-substituted heterocycles have shown that the ether oxygen can influence the charge distribution across the ring system. rsc.org
Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values obtained for similar piperidine derivatives in DFT studies.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.1 D |
| Mulliken Charge on Nitrogen | -0.45 e |
| Mulliken Charge on Oxygen | -0.38 e |
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecule's geometry to its lowest energy state and calculate various molecular properties. researchgate.netrsc.org
Computational chemistry is instrumental in predicting the pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the most likely mechanism for a reaction, including the structures of intermediates and, crucially, the transition states that connect them. chemrxiv.org The energy of the transition state determines the activation energy of the reaction, which governs its rate.
For this compound, theoretical calculations could be used to investigate its synthesis, for example, through the etherification of 4-hydroxypiperidine (B117109) with a cyclopropyl (B3062369) halide. nih.gov DFT calculations can model the reactants, products, and potential transition states, allowing for the determination of the reaction's energy profile and feasibility. researchgate.net Furthermore, such methods can predict potential side reactions or decomposition pathways, such as the acid-catalyzed ring-opening of the cyclopropyl group, by calculating the energy barriers for these alternative routes. researchgate.netacs.org
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational behavior and intermolecular interactions of larger systems over time.
The piperidine ring is not planar and primarily exists in a chair conformation to minimize steric and torsional strain. ias.ac.in However, substituents on the ring can exist in either an axial or equatorial position, leading to different conformers with distinct energies. For this compound, the key conformational question is the preference of the cyclopropoxypoxy group for the equatorial versus the axial position.
Molecular mechanics calculations can be used to determine the relative energies of these two conformers. nih.gov Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens. nih.gov Therefore, the equatorial conformer of this compound is predicted to be significantly more stable than the axial conformer. Computational studies on other 4-substituted piperidines have successfully predicted these conformational preferences. nih.govd-nb.infonih.gov
A potential energy surface (PES) can be generated by systematically changing key geometric parameters, such as the dihedral angle of the C-O bond, to map the energy landscape of the molecule. libretexts.orgwayne.edu This allows for the identification of all stable conformers (local minima) and the energy barriers (transition states) that separate them, providing a complete picture of the molecule's flexibility. nih.govacs.org
The piperidine scaffold is a common feature in many pharmacologically active molecules. researchgate.net Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.nettandfonline.commdpi.com
The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity. tandfonline.com This scoring considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. For this compound, the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, while the cyclopropoxy group could engage in hydrophobic interactions. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. rsc.org An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. By simulating the complex in a realistic environment (e.g., surrounded by water molecules) for nanoseconds, researchers can observe the stability of the binding pose, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govfrontiersin.org Numerous studies have successfully used this docking and MD approach to understand the binding mechanisms of piperidine-based ligands. rsc.orgnih.gov
Table 2: Key Interactions in a Hypothetical Ligand-Target Complex This table illustrates the types of interactions that would be analyzed in a docking study of this compound with a hypothetical protein target.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Piperidine Nitrogen (protonated) | Hydrogen Bond / Salt Bridge | Aspartate, Glutamate |
| Ether Oxygen | Hydrogen Bond | Serine, Threonine, Tyrosine |
| Cyclopropyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
| Piperidine Ring | Van der Waals / Hydrophobic | Alanine, Phenylalanine |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and stability of molecules like this compound. These simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into its dynamic behavior in various environments. While specific MD studies on this compound are not extensively detailed in the public domain, the principles of such simulations can be applied to understand its likely conformational preferences and stability.
A typical MD simulation for this compound would involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable starting conformations. Subsequently, the system is gradually heated to a target temperature and equilibrated. During the production phase of the simulation, the trajectory of each atom is recorded, allowing for the analysis of various structural and energetic parameters.
The conformational flexibility of the piperidine ring is a key area of investigation. Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be accessed during dynamic fluctuations. The presence of the cyclopropoxy group at the 4-position introduces specific steric and electronic effects that influence the conformational equilibrium. MD simulations can quantify the energetic barriers between these conformations and the population of each state over time.
Furthermore, the orientation of the cyclopropoxy substituent relative to the piperidine ring is another critical aspect of its flexibility. The ether linkage allows for rotation, and different rotameric states will have varying energies and stabilities. These conformational preferences can be crucial for how the molecule interacts with biological targets.
A hypothetical molecular dynamics simulation of this compound could yield data on its conformational landscape. The following interactive table illustrates the type of data that could be generated, showing the relative populations and average energies of different conformations.
| Conformation | Substituent Position | Relative Population (%) | Average Potential Energy (kcal/mol) |
| Chair | Equatorial | 75 | -15.2 |
| Chair | Axial | 15 | -13.8 |
| Twist-Boat | - | 8 | -12.1 |
| Boat | - | 2 | -10.5 |
Note: This data is illustrative and based on the expected behavior of substituted piperidine rings.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are essential in drug discovery for predicting the activity of new molecules and for understanding the structural features that govern their behavior.
Development of Predictive Models for Biological Activity (excluding efficacy)
The development of a QSAR model for a series of this compound derivatives would begin with the collection of a dataset of compounds with experimentally determined biological activities (e.g., binding affinity to a specific receptor). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Commonly used descriptors in QSAR studies include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (e.g., HOMO and LUMO). nih.gov
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).
Once the descriptors are calculated, a mathematical model is built to relate them to the biological activity. Various statistical methods can be employed, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests. The goal is to create a model that can accurately predict the biological activity of new, untested compounds based solely on their chemical structure.
The predictive power of the QSAR model is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds that were not used in the model development. A robust QSAR model can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
The following interactive table presents a hypothetical set of molecular descriptors and their contribution to a QSAR model for a series of this compound analogs.
| Descriptor | Type | Coefficient | p-value |
| LogP | Hydrophobic | 0.65 | < 0.01 |
| Molecular Weight | Steric | -0.21 | 0.03 |
| Dipole Moment | Electronic | 0.42 | < 0.01 |
| HOMO Energy | Quantum Chemical | -0.15 | 0.05 |
Note: This data is for illustrative purposes to demonstrate the components of a QSAR model.
Elucidation of Structural Determinants for Molecular Recognition
A well-validated QSAR model not only predicts biological activity but also provides valuable insights into the structural features that are important for molecular recognition by a biological target. By examining the descriptors that have the most significant impact on the predicted activity, researchers can understand the key interactions between the ligand and its binding site.
For this compound derivatives, a QSAR model might reveal that hydrophobicity (logP) is a critical factor for activity, suggesting that the compound binds to a hydrophobic pocket in the target protein. Similarly, the significance of electronic descriptors could indicate the importance of electrostatic or hydrogen bonding interactions.
For instance, if the model shows a positive correlation with a descriptor related to hydrogen bond donating capacity, it would imply that a hydrogen bond donor at a specific position on the this compound scaffold is beneficial for binding. Conversely, a negative correlation with a steric descriptor might suggest that bulky substituents at a certain position are detrimental to activity, likely due to steric clashes within the binding site.
This information is invaluable for lead optimization in drug discovery. Medicinal chemists can use these insights to design new analogs with improved activity by modifying the chemical structure to enhance the favorable interactions and minimize the unfavorable ones. For example, if the model indicates that increased hydrophobicity in a particular region is beneficial, chemists could synthesize new derivatives with more lipophilic substituents at that position.
In essence, QSAR models act as a bridge between the chemical structure of a molecule and its biological function, providing a rational basis for the design of more potent and selective compounds.
Preclinical Pharmacological Research and Mechanistic Biological Evaluation of 4 Cyclopropoxypiperidine Derivatives Excluding Human Clinical Data
In Vivo Preclinical Models for Mechanistic Studies
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models
Preclinical studies in various animal models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) patterns of new chemical entities, as well as for understanding their pharmacological effects in relation to their concentration in the body (pharmacodynamics).
One notable example of a compound containing a substituted piperidine (B6355638) moiety is GNE-A (also known as AR00451896), a potent and selective MET kinase inhibitor. While not a direct 4-cyclopropoxypiperidine, its structure incorporates a related substituted piperidine, and its preclinical data provides valuable insights into the potential pharmacokinetic profile of this class of compounds.
The pharmacokinetic parameters of GNE-A have been evaluated in mice, rats, monkeys, and dogs. The plasma clearance of GNE-A was found to be low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg), and moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg) Current time information in Simcoe County, CA.. The volume of distribution was observed to be between 2.1 and 9.0 L/kg across these species Current time information in Simcoe County, CA.. The terminal elimination half-life of the compound varied, ranging from 1.67 hours in rats to 16.3 hours in dogs Current time information in Simcoe County, CA..
Oral bioavailability, a key parameter for potential therapeutic agents, also showed species-dependent variability. GNE-A demonstrated oral bioavailability of 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs Current time information in Simcoe County, CA.. Further in vitro studies indicated that GNE-A has high plasma protein binding (96.7-99.0%) and does not preferentially distribute into red blood cells, with blood-to-plasma concentration ratios between 0.78 and 1.46 Current time information in Simcoe County, CA.. Transporter studies suggested that GNE-A is likely a substrate for both MDR1 and BCRP Current time information in Simcoe County, CA..
Pharmacodynamic assessments of GNE-A were conducted using a pharmacokinetic-pharmacodynamic (PK/PD) model in mice with human non-small cell lung carcinoma tumor xenografts. This modeling projected that oral doses of 5.6 and 13 mg/kg/day would be required to achieve 50% and 90% tumor growth inhibition, respectively Current time information in Simcoe County, CA..
| Animal Model | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Mouse | 15.8 | 2.1 - 9.0 | - | 88.0 |
| Rat | 36.6 | 2.1 - 9.0 | 1.67 | 11.2 |
| Dog | 2.44 | 2.1 - 9.0 | 16.3 | 55.8 |
| Monkey | 13.9 | 2.1 - 9.0 | - | 72.4 |
Elucidation of Molecular Mechanism of Action
Understanding the precise molecular interactions of a compound with its biological targets is fundamental to drug discovery and development. This involves identifying the specific proteins and pathways modulated by the compound and characterizing the nature of the binding interaction.
Identification of Specific Biological Targets and Pathways
As previously mentioned, the substituted piperidine derivative GNE-A has been identified as a potent and selective inhibitor of MET kinase Current time information in Simcoe County, CA.. The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of various cancers. By inhibiting MET kinase, compounds like GNE-A can block these downstream signaling cascades, thereby exerting their anti-tumor effects.
Allosteric Modulation and Orthosteric Binding Site Characterization
In the context of enzyme inhibitors, particularly kinase inhibitors, the distinction between orthosteric and allosteric binding is of significant interest. Orthosteric inhibitors typically bind to the active site of the enzyme, directly competing with the endogenous substrate (e.g., ATP in the case of kinases). In contrast, allosteric modulators bind to a topographically distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity.
While the specific binding mode of GNE-A to MET kinase is not detailed in the provided abstract, the broader field of kinase inhibitor research has extensively explored both orthosteric and allosteric mechanisms. The development of allosteric inhibitors is often pursued to achieve greater selectivity, as allosteric sites are generally less conserved across the kinome compared to the highly conserved ATP-binding pocket.
Application as Chemical Probes and Research Tools
Beyond their potential therapeutic applications, well-characterized small molecules can serve as valuable chemical probes to investigate biological processes. A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target.
Companies like Genentech, the likely originator of the "GNE" prefix, have a track record of developing and utilizing chemical probes to interrogate biological pathways. For instance, other "GNE" compounds have been developed as potent and selective probes for targets such as IRAK4, the bromodomains of SMARCA2 and SMARCA4, and group II p21-activated kinases (PAKs). This strategic use of chemical probes allows for a deeper understanding of target biology and can aid in the validation of new drug targets. While there is no specific information available on this compound derivatives being used as chemical probes, the development of potent and selective compounds within this chemical class could lead to their application as research tools to dissect the roles of their specific biological targets in health and disease.
Intellectual Property and Patent Landscape in 4 Cyclopropoxypiperidine Research
Key Patents Covering Synthetic Methodologies of 4-Cyclopropoxypiperidine
The synthesis of this compound and its derivatives is a critical step for its application in drug discovery. Several patents claim methods for the preparation of this key intermediate, often as part of the synthesis of more complex, biologically active molecules.
A notable example can be found in the patent application WO/2023/092285, which describes the synthesis of deuterated this compound derivatives. The general synthetic scheme often involves the reaction of a protected 4-hydroxypiperidine (B117109) with a cyclopropyl-leaving group species. Another significant patent, WO2012065862A1, discloses the preparation of 4-cyclopropoxy-piperidine-1-carboxylic acid tert-butyl ester, a key building block for the synthesis of modulators of ATP-binding cassette transporters. The synthesis described involves the O-alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate with a cyclopropyl (B3062369) halide in the presence of a base.
| Patent/Application Number | Assignee | Synthetic Method Highlight |
| WO/2023/092285 | Ranok Therapeutics (Hangzhou) Co., Ltd. | Synthesis of deuterated this compound derivatives. |
| WO2012065862A1 | Vertex Pharmaceuticals Incorporated | Preparation of 4-cyclopropoxy-piperidine-1-carboxylic acid tert-butyl ester via O-alkylation of a protected 4-hydroxypiperidine. |
Patent Applications Related to Novel Biological Applications of this compound Scaffolds (excluding specific drug candidates)
The this compound scaffold has been incorporated into a variety of molecular structures to explore novel biological applications. Patent applications in this area focus on the utility of this scaffold in developing compounds that can modulate the activity of various biological targets, indicating its versatility in drug design.
Another significant area of application is in the modulation of ATP-binding cassette (ABC) transporters. The patent WO2012065862A1 describes compounds built upon the this compound scaffold for this purpose. ABC transporters are involved in the transport of various molecules across cell membranes and are relevant in conditions such as cystic fibrosis. The inclusion of the this compound moiety is critical for achieving the desired modulatory activity on these transporters.
| Patent/Application Number | Biological Target/Application | Therapeutic Area |
| WO/2023/092285 | Bromodomain and Extra-Terminal (BET) protein inhibition | Oncology, Inflammation |
| WO2012065862A1 | Modulation of ATP-binding cassette (ABC) transporters | Cystic Fibrosis and other related disorders |
Future Directions and Emerging Research Avenues for 4 Cyclopropoxypiperidine
Development of Next-Generation Synthetic Technologies for Enhanced Efficiency and Sustainability
The future synthesis of 4-cyclopropoxypiperidine and its derivatives is geared towards "green chemistry" principles, aiming to reduce environmental impact while improving efficiency. Traditional multi-step syntheses are often resource-intensive; therefore, research is pivoting to novel technologies that offer higher yields, lower costs, and enhanced safety.
Key areas of development include:
Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. It offers superior control over reaction parameters such as temperature and pressure, leading to faster reactions, higher yields, and improved safety by minimizing the volume of hazardous materials at any given time.
Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers high specificity and operates under mild conditions (aqueous solutions, ambient temperature), significantly reducing the need for harsh solvents and reagents. Research into engineered enzymes could provide novel pathways to construct the cyclopropoxy ether linkage or the piperidine (B6355638) ring with high enantioselectivity.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis enables unique bond formations that are often difficult to achieve with traditional thermal methods. This technology could streamline the synthesis of complex piperidine derivatives by enabling novel C-O or C-N bond-forming strategies under environmentally benign conditions.
These next-generation technologies promise not only to make the production of this compound more economically viable but also to align its synthesis with global sustainability goals.
Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Biocatalysis |
|---|---|---|---|
| Typical Yield | 60-80% | >90% | Variable, often >95% selectivity |
| Reaction Time | Hours to Days | Minutes to Hours | Hours |
| Solvent Usage | High (often chlorinated) | Low (solvent recycling possible) | Minimal (often aqueous) |
| Energy Consumption | High (heating/cooling cycles) | Lower (precise temperature control) | Very Low (ambient temperature) |
| Safety Profile | Higher risk (large volumes) | High (small reaction volumes) | High (non-toxic catalysts) |
Exploration of Novel Biological Targets and Therapeutic Areas (excluding clinical applications)
While the this compound moiety is a known component of ligands for established targets like adrenergic receptors, future research will aim to explore its potential against a wider range of novel biological targets. The unique structural and electronic properties conferred by the cyclopropoxy group can be exploited to achieve high affinity and selectivity for proteins implicated in various disease pathways.
Emerging areas of preclinical exploration include:
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as critical targets in oncology and neurology. The piperidine scaffold can serve as a core to position functional groups that interact with the zinc-containing active sites of HDACs or the cofactor-binding pockets of methyltransferases.
Protein-Protein Interactions (PPIs): Modulating PPIs represents a challenging but highly promising therapeutic strategy. The rigid yet three-dimensional nature of the this compound scaffold can be used to develop molecules that mimic key amino acid residues (e.g., "hot spot" interactions) at the interface of two proteins, thereby disrupting disease-relevant complexes.
Ion Channels and Transporters: Beyond established CNS targets, specific families of ion channels (e.g., potassium or calcium channels) and solute carriers (transporters) are implicated in metabolic and cardiovascular diseases. The physicochemical properties of this compound can be fine-tuned to create ligands that modulate the function of these membrane proteins. For instance, a recent study identified the dCTP pyrophosphatase 1 (DCTPP1) as a novel target for cancer therapy, opening avenues for small molecules that regulate metabolic pathways.
This expansion of the target landscape will diversify the potential, non-clinical applications of novel compounds derived from this versatile scaffold.
Table 2: Potential Novel Biological Target Classes for this compound Derivatives
| Target Class | Biological Function | Rationale for Exploration | Potential Research Area |
|---|---|---|---|
| Kinases | Signal transduction, cell cycle control | Scaffold can be decorated to target the ATP-binding site with high specificity. | Oncology, Inflammatory Disease |
| Proteases | Protein degradation, signaling | The structure can serve as a rigid core for peptidomimetic inhibitors. The ClpP protease is an essential target in certain bacteria. | Infectious Disease, Oncology |
| G-Protein Coupled Receptors (GPCRs) | Diverse signaling | Proven scaffold for GPCR ligands; exploration of orphan receptors is a key frontier. | Metabolic Disorders, CNS Disorders |
| Nuclear Receptors | Gene expression regulation | Can act as a core for designing agonists or antagonists with specific receptor isoform selectivity. | Endocrinology, Inflammation |
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration will significantly accelerate the exploration of chemical space around the this compound core. These computational tools can analyze vast datasets to identify patterns and make predictions, reducing the time and cost associated with traditional trial-and-error approaches.
Key applications of AI/ML in this context include:
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecules from scratch. By providing the this compound scaffold as a starting point and defining desired properties (e.g., high target affinity, low predicted toxicity), these algorithms can generate thousands of new, synthetically feasible derivatives for consideration.
Predictive Modeling: ML algorithms can be trained to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) of virtual compounds. This allows researchers to prioritize the synthesis of only the most promising candidates, dramatically improving the efficiency of the discovery pipeline.
Target Identification: AI can analyze biological data from genomics, proteomics, and scientific literature to identify and validate novel biological targets for which this compound derivatives might be effective ligands.
Table 3: Applications of AI/ML in the this compound Discovery Pipeline
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritization of compounds for synthesis; reduced number of inactive molecules tested. |
| Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired property profiles. | Identification of novel, potent, and patentable chemical matter. |
| Natural Language Processing (NLP) | Mine scientific literature and patents for target-scaffold relationships. | Uncovering novel biological targets and repositioning opportunities. |
| Deep Learning (e.g., AlphaFold) | Predict the 3D structure of target proteins. | Facilitation of structure-based drug design and virtual screening. |
Advancements in Advanced Spectroscopic and Structural Biology Techniques for Deeper Insights
A profound understanding of how a ligand binds to its target is crucial for rational drug design. Future research on this compound derivatives will leverage advanced analytical techniques to elucidate these interactions with unprecedented detail.
Emerging techniques that will provide deeper insights include:
Cryogenic Electron Microscopy (Cryo-EM): This revolutionary technique allows for the high-resolution structure determination of large protein complexes without the need for crystallization. It can be used to visualize how ligands based on the this compound scaffold bind to complex membrane proteins like GPCRs or ion channels in their near-native state.
Advanced NMR Spectroscopy: Techniques like single-molecule NMR and in-cell NMR provide dynamic and structural information about ligand-protein interactions within a cellular context. This can reveal how the flexibility of the piperidine ring and the orientation of the cyclopropoxy group contribute to binding affinity and kinetics.
Mass Spectrometry (MS): Native mass spectrometry can be used to study the stoichiometry and stability of protein-ligand complexes. By measuring how a ligand affects the protein's resistance to unfolding in the gas phase, researchers can gain insights into its stabilizing effects.
Advanced Vibrational Spectroscopy: Techniques such as surface-enhanced Raman spectroscopy (SERS) can provide detailed information about the vibrational modes of a molecule. This could be applied to study the precise orientation and electronic environment of the cyclopropoxy group when the ligand is bound within the active site of a protein.
These powerful methods will move beyond static pictures of binding and provide a dynamic, high-resolution understanding of the molecular recognition events involving this compound, enabling more precise and effective drug design.
Table 4: Application of Advanced Analytical Techniques
| Technique | Type of Information Provided | Specific Application to this compound |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. | Determining the binding mode in large, difficult-to-crystallize targets like membrane proteins. |
| X-Ray Crystallography | Atomic-resolution 3D structure of ligand in the protein active site. | Precise mapping of hydrogen bonds and hydrophobic interactions involving the scaffold. |
| Nuclear Magnetic Resonance (NMR) | Ligand conformation, dynamics, and binding kinetics. | Assessing the conformational changes of the piperidine ring upon binding. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy). | Quantifying the driving forces behind the binding affinity of derivatives. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on- and off-rates). | Optimizing ligand-target residence time for improved efficacy. |
Q & A
Q. What are the standard synthetic routes for 4-cyclopropoxypiperidine, and how can researchers validate their purity?
Methodological Answer:
- Synthesis Routes : Common methods include nucleophilic substitution of 4-hydroxypiperidine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) or Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Purity Validation : Use HPLC (≥95% purity threshold) coupled with NMR (¹H/¹³C) to confirm structural integrity. Compare spectral data with literature values for known piperidine derivatives .
- Reproducibility : Document reaction parameters (temperature, solvent, stoichiometry) meticulously to enable replication, as emphasized in experimental protocols .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H NMR to identify proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm; piperidine ring protons at δ 2.5–3.5 ppm).
- IR : Confirm ether linkage (C-O-C stretch ~1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-benzylpiperidine) to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold Utility : The compound serves as a precursor for CNS-targeting agents due to its piperidine backbone and cyclopropane’s metabolic stability.
- Hypothesis Testing : Design SAR studies by modifying the cyclopropoxy group to assess impacts on receptor binding (e.g., dopamine or serotonin receptors) .
- Literature Gaps : Prioritize understudied applications, such as its role in allosteric modulators, by reviewing recent patents and journals via systematic searches (e.g., SciFinder, PubMed) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high enantiomeric excess?
Methodological Answer:
- Parameter Screening : Use DOE (Design of Experiments) to test variables:
- Catalysts : Chiral catalysts like BINAP-metal complexes for asymmetric synthesis.
- Solvents : Polar aprotic solvents (e.g., THF, DCM) vs. non-polar alternatives.
- Temperature : Low temperatures (0–5°C) to minimize racemization .
- Analytical Validation : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric ratios. Compare kinetic data across conditions to identify optimal pathways .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Data Auditing : Re-examine raw spectra for artifacts (e.g., solvent peaks, impurities) and confirm instrument calibration.
- Collaborative Verification : Share datasets with peer labs for independent analysis, adhering to FAIR data principles .
- Computational Modeling : Use DFT (Density Functional Theory) simulations to predict NMR/IR spectra and reconcile experimental vs. theoretical discrepancies .
Q. What experimental strategies are critical for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Stability Protocols :
- Control Variables : Include antioxidants (e.g., BHT) or enzyme inhibitors (e.g., esterases) to identify degradation pathways .
Methodological Frameworks
-
PICOT for Hypothesis Design :
-
Data Management :
- Store raw spectra, chromatograms, and reaction logs in structured repositories (e.g., Figshare, Zenodo) with metadata for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
